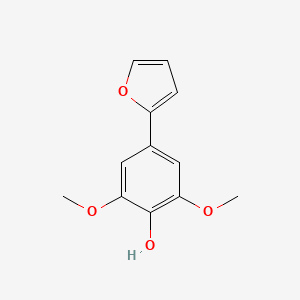

4-(Furan-2-yl)-2,6-dimethoxyphenol

Description

4-(Furan-2-yl)-2,6-dimethoxyphenol is a phenolic compound characterized by a 2,6-dimethoxy-substituted benzene core with a furan-2-yl group at the 4-position. It is structurally related to syringol (2,6-dimethoxyphenol), a well-studied lignin-derived compound found in biomass pyrolysis products and wood smoke . The furan substituent distinguishes it from other syringol derivatives, offering unique chemical and biological traits.

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

4-(furan-2-yl)-2,6-dimethoxyphenol |

InChI |

InChI=1S/C12H12O4/c1-14-10-6-8(9-4-3-5-16-9)7-11(15-2)12(10)13/h3-7,13H,1-2H3 |

InChI Key |

UFPXFKLTIBFDTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The 4-position of 2,6-dimethoxyphenol serves as a critical site for functionalization. Key analogues include:

Structural Insights :

- Syringol lacks a 4-substituent, making it less sterically hindered but more volatile. Its smoky aroma is widely utilized in food and fragrance industries .

- Allyl/propenyl derivatives exhibit increased hydrophobicity, favoring interactions with lipid membranes or lignin matrices .

- Heterocyclic substituents (e.g., imidazole, furan) introduce π-π stacking and hydrogen-bonding capabilities, critical for enzyme inhibition or radical scavenging .

Physicochemical and Reactivity Differences

- Thermal Stability: Syringol undergoes catalytic cleavage at 280°C to yield 3-methoxycatechol and pyrogallol . The furan group in this compound may alter degradation pathways due to its thermal lability or participation in cross-linking reactions.

- Solubility : Syringol is moderately water-soluble, while allyl/propenyl derivatives are more lipophilic. The furan substituent may enhance solubility in polar aprotic solvents due to its oxygen atom.

- Redox Potential: Methoxyphenols with electron-donating groups (e.g., furan) exhibit lower oxidation potentials, enhancing antioxidant activity. For example, 2,6-dimethoxyphenol derivatives show higher radical scavenging than unsubstituted phenols .

Industrial and Environmental Relevance

- Biomass Pyrolysis : Syringol-type compounds dominate hardwood pyrolysis liquids, with 4-substituted variants (e.g., 4-allyl, 4-propenyl) indicating lignin depolymerization efficiency .

- Catalytic Upgrading : Vanadium catalysts cleave syringol’s C-O bonds , but furan-substituted derivatives may require tailored catalysts due to heterocyclic stability.

- Pollution Tracers : Syringol and 4-allyl syringol serve as markers for hardwood smoke emissions . The furan analogue could differentiate anthropogenic vs. biomass-derived particulate matter.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.